1-Bromo-3-fluoropropan-2-one
Description
1-Bromo-3-fluoropropan-2-one (C₃H₄BrFO) is a halogenated ketone featuring bromine and fluorine substituents on adjacent carbons of a propanone backbone. The presence of fluorine likely enhances electrophilicity and metabolic stability compared to non-fluorinated analogs, though this requires empirical validation .
Properties
IUPAC Name |
1-bromo-3-fluoropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO/c4-1-3(6)2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXWEBQLPGZQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropan-2-one can be synthesized through several methods. One common approach involves the halogenation of 3-fluoropropan-2-one. This process typically uses bromine (Br2) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent side reactions, often at low temperatures.
Oxidation: Carried out under acidic or basic conditions, depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as 3-fluoropropan-2-ol or 3-fluoropropan-2-amine.
Reduction: 1-Bromo-3-fluoropropan-2-ol.
Oxidation: 3-Fluoropropanoic acid.
Scientific Research Applications
1-Bromo-3-fluoropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Potential use in the design of novel therapeutic agents due to its unique reactivity and ability to form stable derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in various chemical reactions. The ketone group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions. These properties make it a valuable compound in synthetic organic chemistry.
Comparison with Similar Compounds
3-Bromo-1,1-difluoropropan-2-one (C₃H₃BrF₂O)
While its exact properties are unspecified, the additional fluorine may reduce nucleophilic substitution rates compared to 1-Bromo-3-fluoropropan-2-one due to enhanced electron withdrawal stabilizing the carbonyl group. Applications in fluorinated drug intermediates are plausible .
Halogenated Alkanes
1-Bromopropane (C₃H₇Br)
Its boiling point (71°C) and solubility in organic solvents contrast sharply with ketone-containing analogs, which have higher polarity and boiling points. Toxicity data are more established for 1-bromopropane, including EPA hazard classifications, whereas halogenated propanones lack comprehensive toxicological profiles .
2-Bromo-1-chloropropane (C₃H₆BrCl)
This compound substitutes chlorine for fluorine at the 1-position. Its molecular weight (173.44 g/mol) and boiling point (~73°C, estimated from analogs) are comparable to this compound, but the absence of a ketone group limits its utility in condensation reactions. Safety data indicate understudied toxicity, necessitating caution in handling .
Brominated Aromatic Ketones
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one
This aromatic ketone incorporates phenyl and methylphenyl groups, enhancing conjugation and stability. Such compounds are synthesized via bromination of enones (e.g., using Br₂ in chloroform) and serve as intermediates for heterocyclic pharmaceuticals. The aromatic rings facilitate π-π stacking in crystal structures, a feature absent in aliphatic analogs like this compound .
Brominated Alcohols
3-Bromo-2-(bromomethyl)-1-propanol (C₄H₈Br₂O)
With hydroxyl and bromine groups, this alcohol exhibits distinct reactivity, favoring nucleophilic substitution or oxidation over ketone-specific reactions like enolate formation. Limited regulatory data (e.g., absent in ECHA databases) suggest niche applications compared to halogenated ketones .
Comparative Data Tables
Table 1: Physical and Chemical Properties
| Compound | Formula | M. Wt. (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₃H₄BrFO | 155.97 (calc.) | N/A | Ketone, Br, F |
| 3-Bromo-1,1-difluoropropan-2-one | C₃H₃BrF₂O | 173.96 (calc.) | N/A | Ketone, Br, 2×F |
| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | Alkyl bromide |
| 2-Bromo-1-chloropropane | C₃H₆BrCl | 173.44 | ~73 (est.) | Alkyl Br, Cl |
Biological Activity
1-Bromo-3-fluoropropan-2-one, a halogenated ketone, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological systems.
- Molecular Formula : C3H6BrFO
- Molecular Weight : 156.98 g/mol
- CAS Number : 2107-08-6
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Cytotoxic Effects
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis. A study reported IC50 values indicating that the compound effectively reduces cell viability in a dose-dependent manner across different cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The proposed mechanism of action for the cytotoxic effects includes:
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels within cells, leading to oxidative damage.
- Disruption of Mitochondrial Function : It has been observed to impair mitochondrial membrane potential, triggering apoptotic pathways.
Study on Antitumor Activity
A recent study conducted on mice models treated with this compound revealed promising results in tumor reduction. The treatment resulted in a significant decrease in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.
In Vivo Toxicity Assessment
In a toxicity assessment involving repeated dosing, researchers monitored the effects of long-term exposure to the compound. Results indicated that while there were observable side effects at high doses, such as weight loss and organ damage, lower doses were well tolerated without significant adverse effects.
Safety and Toxicity
Although promising, the safety profile of this compound requires careful consideration. Toxicological studies have indicated potential risks associated with high concentrations, including:
- Hepatotoxicity : Elevated liver enzymes were noted in animal models at higher doses.
- Neurotoxicity : Behavioral changes were observed in subjects exposed to elevated levels over extended periods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
